![molecular formula C15H12N2O2 B093660 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione CAS No. 17624-26-9](/img/structure/B93660.png)
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione
Overview
Description
“2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H12N2O2 . It has a molecular weight of 252.27 g/mol . The compound is also known by several synonyms, including “N-2-(2-PYRIDYLETHYL)PHTHALIMIDE” and "2-[2-(2-pyridinyl)ethyl]-1H-isoindole-1,3(2H)-dione" .
Synthesis Analysis
A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis
The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR .Chemical Reactions Analysis
The compound was synthesized via an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 .Scientific Research Applications
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives can unlock their potential as therapeutic agents .
Herbicides
The compound has been found to have applications in the development of herbicides . The specific mechanisms and effectiveness may vary depending on the specific derivative and its interaction with plant biology.
Colorants and Dyes
N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their chemical structure allows for a wide range of color variations, making them versatile in this field.
Polymer Additives
These compounds have also found use as additives in polymers . They can enhance the properties of the polymer, such as its durability, flexibility, and resistance to various environmental factors.
Organic Synthesis
In the field of organic synthesis, these compounds are valuable for their diverse chemical reactivity . They can participate in a variety of reactions, serving as key intermediates in the synthesis of complex organic molecules.
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have been used in the development of photochromic materials . These are materials that change color in response to light, and they have a wide range of applications, from eyewear to security inks.
Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D3 . This suggests a potential application as antipsychotic agents .
Treatment of Alzheimer’s Disease
The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSOQPQMYBPJND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282705 | |
Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione | |
CAS RN |
17624-26-9 | |
Record name | 17624-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17624-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione influence the biological activity of platinum(II) complexes?
A1: Research suggests that incorporating 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione as a ligand in dinuclear platinum(II) complexes can enhance their targeting to bone cancer cells. This is likely due to the bone-targeting properties attributed to similar bisphosphonate groups. [] In the study, complex 2, featuring a tetraethyl (((bis(1,3-dioxo-2-(2-(pyridin-2-yl)ethyl)isoindolin-5-yl)methylene)amino)methylene)bis(phosphonate) ligand alongside 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione moieties, demonstrated the highest potency against U2OS osteosarcoma cells compared to other tested complexes. This suggests a synergistic effect between the platinum(II) core and the specific ligand combination in targeting and inhibiting cancer cell growth. Further research is needed to fully elucidate the mechanism of action and confirm the specific role of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione in this context. []
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